dimethyl (1R)-1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
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Overview
Description
Dimethyl (1R)-1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[221]hepta-2,5-diene-2,3-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1R)-1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate typically involves multi-step organic reactions. The starting materials often include aniline derivatives, methyl-substituted benzene compounds, and bicyclic intermediates. Common synthetic routes may involve:
Aldol Condensation: Combining aniline derivatives with aldehydes or ketones to form intermediate compounds.
Cyclization Reactions: Forming the bicyclic structure through intramolecular reactions.
Esterification: Introducing the dimethyl ester groups through reactions with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1R)-1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug discovery and development.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific diseases or conditions. The compound’s structure may allow for interactions with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which dimethyl (1R)-1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (1R)-1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the bicyclic framework and the presence of multiple functional groups. These characteristics enable it to participate in a wide range of chemical reactions and make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H25NO5 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
dimethyl (1R)-1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate |
InChI |
InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3/t19?,20?,25-/m0/s1 |
InChI Key |
UFPINDDCTUCUSA-FGJIOPLASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC([C@]23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 |
Origin of Product |
United States |
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